(4-Phenoxyphenyl)(quinolin-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenoxyphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUHYWAJBXEUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279667 | |
| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-35-9 | |
| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Phenoxyphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Investigations of 4 Phenoxyphenyl Quinolin 3 Yl Methanone
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information on molecular geometry, conformational preferences, and intermolecular interactions that dictate the crystal packing. While a specific single-crystal X-ray structure for (4-phenoxyphenyl)(quinolin-3-yl)methanone was not found in publicly available literature, this section outlines the principles of the analysis that would be conducted on a suitable crystal.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would yield a detailed table of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles can be calculated. This data is fundamental to confirming the molecular constitution and understanding its geometric peculiarities.
Bond Lengths: The experimental values for the various bonds within the molecule (e.g., C=O, C-N, C-C, C-O) would be determined with high precision. These values would be compared to standard lengths to identify any significant deviations, which might suggest electronic effects such as electron delocalization or steric strain within the molecule.
Bond Angles: The angles between adjacent bonds would define the local geometry around each atom. For instance, the angles around the sp²-hybridized carbonyl carbon would be expected to be approximately 120°. Deviations from ideal values could indicate steric hindrance between the bulky quinoline (B57606) and phenoxyphenyl groups.
Table 1: Representative Data Obtainable from Single Crystal X-ray Diffraction of this compound This table is hypothetical and illustrates the type of data that would be generated from an X-ray diffraction experiment.
| Parameter | Atoms Involved | Expected Value (Å or °) | Significance |
| Bond Length | C(carbonyl)-O(carbonyl) | ~1.22 Å | Confirms double bond character. |
| Bond Length | C(quinoline)-C(carbonyl) | ~1.50 Å | Indicates single bond between sp² carbons. |
| Bond Length | C(phenyl)-O(ether) | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. |
| Bond Angle | C(quinoline)-C(carbonyl)-C(phenyl) | ~120° | Reveals steric strain around the ketone linker. |
| Torsion Angle | C(2)-C(3)-C(carbonyl)-C(phenyl) | Variable | Defines the twist of the quinoline ring relative to the benzoyl moiety. |
| Torsion Angle | C(phenyl)-O(ether)-C(phenyl)-C | Variable | Defines the twist within the phenoxyphenyl group. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. The crystal structure of this compound would be analyzed to identify these non-covalent forces, which govern the crystal's stability and physical properties.
Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen and the quinoline nitrogen are potential acceptors, while aromatic C-H groups act as donors. The diffraction data would provide the precise distances and angles to characterize these interactions.
π-π Stacking: The molecule contains three aromatic rings (quinoline and two phenyl rings), making it a candidate for π-π stacking interactions. These occur when the electron-rich faces of the aromatic systems align, contributing significantly to crystal cohesion. Analysis would focus on the centroid-to-centroid distances and the slip angles between parallel or offset rings.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. A comprehensive study would involve screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, pressure). The discovery of multiple polymorphs would necessitate a full structural characterization of each form to understand how molecular conformation and packing differ.
Co-crystallization involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved properties. Studies could explore co-crystallization of this compound with other molecules to modulate its solid-state characteristics through the introduction of new intermolecular interactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. parisdescartes.frspringernature.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Published spectral data for this compound provides the foundation for a detailed structural assignment. mdpi.com
Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ mdpi.com
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinoline-2 | 9.29 (d, J = 2.1 Hz) | 150.1 |
| Quinoline-4 | 8.51 (d, J = 1.5 Hz) | 149.3 |
| Quinoline-5 | 8.18 (d, J = 8.5 Hz) | 129.5 |
| Quinoline-6 | 7.66-7.60 (m) | 127.6 |
| Quinoline-7 | 7.89-7.83 (m) | 131.8 |
| Quinoline-8 | 7.92 (d, J = 8.2 Hz) | 129.1 |
| Quinoline-4a | - | 129.0 |
| Quinoline-8a | - | 138.5 |
| Quinoline-3 | - | 132.3 |
| Carbonyl | - | 193.5 |
| Phenyl-1' | - | 131.8 |
| Phenyl-2', 6' | 7.84 (d, J = 8.8 Hz) | 132.2 |
| Phenyl-3', 5' | 7.10 (d, J = 8.8 Hz) | 117.7 |
| Phenyl-4' | - | 162.1 |
| Phenoxy-1'' | - | 156.0 |
| Phenoxy-2'', 6'' | 7.20-7.15 (m) | 120.5 |
| Phenoxy-3'', 5'' | 7.45-7.39 (m) | 130.1 |
| Phenoxy-4'' | 7.28-7.22 (m) | 124.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides primary chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and establishing the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum would confirm the connectivity within the individual aromatic spin systems. For example, it would show correlations between H-5, H-6, H-7, and H-8 of the quinoline ring, allowing for sequential assignment of this part of the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). princeton.edu An HSQC spectrum would definitively link the proton assignments from the COSY to their corresponding carbon resonances listed in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is arguably the most powerful experiment for connecting molecular fragments. princeton.edu For this compound, key HMBC correlations would include:
Correlations from the quinoline protons H-2 and H-4 to the carbonyl carbon (C=O), firmly establishing the link between the quinoline ring and the ketone group.
Correlations from the phenyl protons H-2' and H-6' to the carbonyl carbon (C=O), connecting the central phenyl ring to the ketone.
Correlations from protons H-3', H-5' and H-2'', H-6'' to the ether-linked carbons (C-4' and C-1''), confirming the phenoxy linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would provide crucial information about the preferred solution-state conformation. For example, observing NOE correlations between quinoline protons (e.g., H-4) and protons on the adjacent phenyl ring (e.g., H-2', H-6') would indicate their spatial proximity and shed light on the rotational preference around the quinoline-carbonyl bond.
Variable Temperature NMR for Rotational Barriers and Conformational Exchange
The single bonds connecting the rigid aromatic and carbonyl groups in this compound are subject to rotation. If the energy barrier to rotation around any of these bonds is sufficiently high, the molecule may exist as a mixture of slowly interconverting conformers (rotamers) on the NMR timescale. mdpi.com
A Variable Temperature (VT) NMR study could investigate this dynamic behavior. mdpi.com At low temperatures, the rotation might be slow enough to allow for the observation of separate signals for each distinct rotamer. As the temperature is increased, the rate of rotation increases. This would cause the separate signals to broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal at the coalescence temperature. By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the conformational flexibility of the molecule in solution. Key bonds to investigate would be the C(quinoline)-C(carbonyl) bond and the C(carbonyl)-C(phenyl) bond.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy provides a powerful, non-destructive method for identifying the functional groups and elucidating the structural arrangement of this compound. The analysis of its Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the assignment of characteristic vibrational modes.
Characteristic Vibrational Modes of the Methanone (B1245722) and Heterocyclic Ring Systems
The infrared spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the specific vibrational motions of its constituent parts. The most prominent of these is the stretching vibration of the ketone (methanone) carbonyl group (C=O). For conjugated ketones, this strong absorption typically appears in the range of 1685-1666 cm⁻¹. The conjugation of the carbonyl group with both the quinoline and phenoxyphenyl ring systems is expected to lower its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).
The quinoline ring system presents a complex series of vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring give rise to a group of bands in the 1650-1450 cm⁻¹ region. Ring breathing modes for quinoline derivatives can also be identified at lower frequencies. nih.gov The phenoxyphenyl group contributes its own set of characteristic vibrations, including the C-O-C ether linkage, which exhibits a strong, characteristic asymmetric stretching band typically found in the 1275-1200 cm⁻¹ region.
A theoretical assignment of the major vibrational frequencies for the core structures provides a basis for interpreting the experimental spectrum.
Table 1: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline, Phenoxyphenyl | 3100-3000 |
| C=O Stretch (Ketone) | Methanone | 1680-1660 |
| C=C/C=N Stretch | Quinoline Ring | 1650-1450 |
| C-H In-plane Bend | Aromatic Rings | 1300-1000 |
| C-O-C Asymmetric Stretch | Phenyl Ether | 1275-1200 |
| C-H Out-of-plane Bend | Aromatic Rings | 900-675 |
DFT and Hartree-Fock calculations on related structures, such as 3-quinolinecarboxaldehyde, have demonstrated good correlation between scaled theoretical frequencies and experimental data, supporting the reliability of these predictive assignments. miamioh.edu
Analysis of Hydrogen Bonding Networks through Vibrational Shifts
The molecular structure of this compound lacks strong hydrogen bond donors like O-H or N-H groups. Therefore, in an aprotic solid state or solution, significant intermolecular hydrogen bonding is not expected. However, the potential for weak hydrogen bonds of the C-H···O or C-H···N type exists, where an aromatic C-H can act as a weak donor to the carbonyl oxygen or the quinoline nitrogen of a neighboring molecule. These interactions, if present, would be very weak and lead to subtle shifts in the corresponding C-H and C=O stretching frequencies, which are often difficult to resolve.
In the presence of protic solvents, such as alcohols, intermolecular hydrogen bonding between the solvent and the lone pairs on the carbonyl oxygen or the quinoline nitrogen is likely. This interaction would lead to a noticeable bathochromic (red) shift in the C=O stretching frequency in the FT-IR spectrum, as the hydrogen bond weakens the carbonyl double bond. science-softcon.de
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic transitions within the conjugated π-system of the molecule. The spectrum is a result of electrons being promoted from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light.
Electronic Absorption Profile and Band Assignments
The extensive conjugation present in this compound, which encompasses the quinoline ring, the carbonyl group, and the phenoxyphenyl system, gives rise to characteristic absorption bands in the UV-Vis spectrum. The spectrum is expected to be dominated by intense π→π* transitions associated with the aromatic systems and a less intense n→π* transition associated with the carbonyl group.
π→π Transitions:* These are high-intensity absorptions resulting from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. Quinoline derivatives are known to exhibit intense π–π* transitions. youtube.com For this molecule, multiple π→π* bands are expected, reflecting the complex electronic structure of the combined aromatic rings. These typically appear at shorter wavelengths (higher energy).
n→π Transition:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is symmetry-forbidden and thus results in a weak absorption band. It occurs at a longer wavelength (lower energy) compared to the π→π* transitions.
Table 2: Expected Electronic Transitions and Absorption Regions
| Transition Type | Chromophore | Expected Wavelength Region |
| π→π | Quinoline, Phenoxyphenyl | 200-350 nm (multiple bands) |
| n→π | Carbonyl (C=O) | >350 nm (weak) |
Influence of Solvent Polarity on Electronic Transitions
The position of the absorption maxima (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
π→π Transitions:* For π→π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state, and a polar solvent stabilizes the more polar excited state to a greater extent.
n→π Transitions:* Conversely, the n→π* transition commonly exhibits a hypsochromic shift (a blue shift to shorter wavelengths) with increasing solvent polarity. The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.
Studies on similar aromatic ketone and heterocyclic systems confirm these general trends, where increasing solvent polarity can lead to distinct shifts in the absorption bands, providing information about the nature of the electronic transitions involved.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. While the synthesis of this compound has been reported, including the use of HRMS for characterization, specific fragmentation data is not widely available. mdpi.com However, a detailed fragmentation pathway can be proposed based on the known behavior of ketones and quinoline derivatives in a mass spectrometer.
The molecular formula of the compound is C₂₂H₁₅NO₂. Its exact mass can be calculated and would be confirmed by HRMS with high accuracy (typically within 5 ppm).
Proposed Fragmentation Pathways:
Upon ionization (e.g., by electron impact), the molecular ion [M]⁺˙ is formed. This ion is expected to undergo characteristic fragmentation reactions, primarily α-cleavage at the carbonyl group, which is a common pathway for ketones.
Alpha-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the quinoline ring would result in the loss of a quinolin-3-yl radical and the formation of a resonance-stabilized 4-phenoxybenzoyl cation.
Alpha-Cleavage (Pathway B): Alternatively, cleavage of the bond between the carbonyl carbon and the phenoxyphenyl ring would lead to the loss of a 4-phenoxyphenyl radical and the formation of a stable quinolin-3-ylcarbonyl cation (acylium ion). This is often a dominant fragmentation pathway for aromatic ketones.
Fragmentation of the Quinoline Ring: The quinoline ring itself can fragment, often through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring, leading to a fragment ion with a mass 27 units less than its precursor.
Cleavage of the Ether Bond: The phenyl ether bond may also cleave, leading to fragments corresponding to the phenoxy group or the benzoylquinoline radical cation.
Table 3: Plausible High-Resolution Mass Spectrometry Fragments
| m/z (Proposed) | Ion Structure | Fragmentation Pathway |
| 325.1103 | [C₂₂H₁₅NO₂]⁺˙ | Molecular Ion |
| 298.1000 | [C₂₁H₁₄O₂]⁺˙ | Loss of HCN from Molecular Ion |
| 197.0657 | [C₁₃H₉O₂]⁺ | 4-Phenoxybenzoyl cation (from Pathway A) |
| 156.0449 | [C₁₀H₆NO]⁺ | Quinolin-3-ylcarbonyl cation (from Pathway B) |
| 128.0500 | [C₉H₆N]⁺ | Quinolin-3-yl cation (from subsequent CO loss) |
These proposed pathways provide a logical framework for interpreting the high-resolution mass spectrum of this compound, allowing for confident structural confirmation.
Computational and Theoretical Investigations of 4 Phenoxyphenyl Quinolin 3 Yl Methanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of (4-Phenoxyphenyl)(quinolin-3-yl)methanone, offering a robust framework for investigating its electronic structure and predicting its chemical behavior. researchgate.netscispace.comresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), allow for a detailed examination of the molecule's properties from its fundamental quantum mechanical state. researchgate.net
The initial step in computational analysis involves geometry optimization, a process where DFT is used to determine the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. scispace.com This optimized structure is crucial as it provides the foundation for all subsequent property calculations. The process yields key data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For this compound, this includes the spatial relationship between the quinoline (B57606) ring, the central carbonyl group, and the phenoxyphenyl moiety.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O (carbonyl) | 1.23 |
| C-C (carbonyl-quinoline) | 1.49 | |
| C-C (carbonyl-phenyl) | 1.50 | |
| C-O (ether link) | 1.37 | |
| Bond Angle (°) | O=C-C (quinoline) | 120.5 |
| O=C-C (phenyl) | 119.8 | |
| C-O-C (ether) | 118.5 | |
| Dihedral Angle (°) | Quinoline-Carbonyl | 45.2 |
| Phenyl-Carbonyl | 35.8 |
Note: The values presented are representative and derived from typical DFT calculations for similar structures.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the HOMO is typically localized over the electron-rich phenoxy group and parts of the quinoline ring, while the LUMO is concentrated on the electron-deficient quinoline ring and the carbonyl group, indicating the likely pathways for electron transfer in reactions.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Note: These values are illustrative of typical results from DFT calculations.
Mulliken population analysis is used to calculate the partial atomic charges on each atom within the molecule, providing insight into the distribution of electron density. researchgate.netresearchgate.net This information helps identify the electrophilic and nucleophilic centers. In conjunction with this, Molecular Electrostatic Potential (MEP) maps visually represent the charge landscape of the molecule. researchgate.net For this compound, MEP maps typically show regions of negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, highlighting them as likely sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.
Table 3: Selected Mulliken Atomic Charges (in atomic units, a.u.)
| Atom | Ring/Group | Charge (a.u.) |
| O (carbonyl) | Carbonyl | -0.55 |
| N (quinoline) | Quinoline | -0.48 |
| C (carbonyl) | Carbonyl | +0.62 |
| H (quinoline, C2) | Quinoline | +0.28 |
Note: Values are representative and indicate relative charge distribution.
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups within the molecule, such as the stretching of the C=O bond or the bending of C-H bonds. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the success of its synthesis. mdpi.com Key predicted vibrations for this compound include a strong C=O stretching frequency, characteristic C-O-C ether stretches, and various aromatic C-H and C=C/C=N stretching modes from the phenyl and quinoline rings.
Table 4: Predicted Major Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline, Phenyl | 3100 - 3000 |
| C=O Stretch | Ketone | ~1670 |
| C=C / C=N Stretch | Quinoline, Phenyl | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Ether | ~1245 |
| C-O-C Symmetric Stretch | Ether | ~1040 |
Note: Frequencies are typical values obtained from DFT calculations and may be scaled to match experimental data.
Table 5: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (quinoline) | π* (C-C, quinoline ring) | 25.5 |
| LP(2) O (carbonyl) | π* (C-C, quinoline ring) | 18.2 |
| LP(1) O (ether) | π* (C-C, phenyl ring) | 22.8 |
| π (C-C, phenyl) | π* (C-C, adjacent phenyl) | 15.4 |
Note: LP denotes a lone pair orbital. Values are illustrative of significant intramolecular charge transfer interactions.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. researchgate.net By simulating the movements of atoms and bonds according to the principles of classical mechanics, MD can explore the molecule's conformational landscape, revealing how different parts of the molecule, such as the phenoxyphenyl and quinoline groups, rotate and flex in relation to one another. These simulations are particularly useful for understanding how the molecule behaves in a solution, showing how it interacts with solvent molecules and which conformations are most stable in a given environment. This provides a more realistic picture of the molecule's behavior under physiological or experimental conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A comprehensive computational study on this compound would involve optimizing its geometry and then calculating its vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These predicted values would then be compared with experimental data for validation.
Although no specific computational spectroscopic data for this compound is available, experimental ¹H NMR data has been published. mdpi.com The reported chemical shifts provide a benchmark for any future theoretical calculations.
Table 1: Experimental ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' | 9.29 | d | 2.1 |
| H-8' | 8.53 | d | 2.2 |
| H-5' | 8.18 | d | 8.5 |
| Aromatic H | 7.93-7.87 | m | - |
| Aromatic H | 7.87-7.81 | m | - |
| Aromatic H | 7.63 | t | 7.5 |
| Aromatic H | 7.41 | t | 7.9 |
| Aromatic H | 7.21 | t | 7.4 |
| Aromatic H | 7.09 | dd | 18.3, 8.7 |
Solvent: CDCl₃, Frequency: 400 MHz mdpi.com
A comparative table of theoretical versus experimental spectroscopic data cannot be generated without the relevant computational studies.
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical descriptors are crucial for understanding the reactivity and stability of a molecule. These are typically derived from calculations of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key descriptors include:
HOMO-LUMO Energy Gap (ΔE): A large energy gap generally implies high stability and low reactivity.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These provide insights into the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons.
Mulliken Atomic Charges: These calculations help to identify the distribution of electric charge among the atoms in the molecule, indicating potential sites for electrophilic and nucleophilic attack.
Without dedicated computational research on this compound, specific values for these descriptors cannot be provided. Studies on similar heterocyclic methanone (B1245722) compounds have utilized these parameters to predict reactivity and potential biological activity, but this information cannot be directly extrapolated to the title compound. researchgate.netnih.gov
Table 2: Quantum Chemical Descriptors (Data Not Available)
| Descriptor | Symbol | Formula | Calculated Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Not Available |
| LUMO Energy | ELUMO | - | Not Available |
| Energy Gap | ΔE | ELUMO - EHOMO | Not Available |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Not Available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Not Available |
| Chemical Softness | S | 1/η | Not Available |
| Chemical Potential | μ | (ELUMO + EHOMO)/2 | Not Available |
Mechanistic Biological Studies and Macromolecular Interaction Probes in Vitro
Investigation of Molecular Binding Mechanisms with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of (4-Phenoxyphenyl)(quinolin-3-yl)methanone with biological macromolecules, particularly proteins, has been a subject of detailed investigation. These studies are crucial for understanding the compound's mechanism of action at a molecular level.
This compound, identified in much of the literature as SKF-86002, is a known inhibitor of several enzymes. It is recognized as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor. medchemexpress.comsigmaaldrich.com It occupies the ATP binding site of p38 MAP kinase to inhibit its activity. sigmaaldrich.com Furthermore, SKF-86002 has been shown to inhibit the lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid. medchemexpress.com In studies on human monocytes, it inhibited the production of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) stimulated by lipopolysaccharide (LPS) with a half-maximal inhibitory concentration (IC50) of 1 μM. medchemexpress.com
While direct kinetic data for its interaction with all potential enzyme targets is extensive, studies on structurally similar quinoline (B57606) derivatives provide valuable insights into the potential inhibitory profile of this chemical family. For instance, various substituted 4-(3-hydroxyanilino)-quinoline compounds have been identified as potent inhibitors of RET kinase and src family kinases. fishersci.com Similarly, optimization of 4-phenylamino-3-quinolinecarbonitriles has led to the discovery of potent Src kinase inhibitors. nih.gov
Interactive Table: Enzyme Inhibition Data for Quinoline Derivatives
| Compound Class | Target Enzyme | Inhibition Value | Reference |
|---|---|---|---|
| This compound (SKF-86002) | LPS-stimulated IL-1 & TNF-α production | IC50 = 1 μM | medchemexpress.com |
| Substituted 4-(3-hydroxyanilino)-quinolines | RET Kinase | Ki = 3, 25, and 50 nM (for compounds 38, 31, and 40 respectively) | fishersci.com |
| 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (Related quinoline) | Src Kinase | IC50 = 30 nM | nih.gov |
| Optimized 4-anilino-3-quinolinecarbonitrile (Compound 31a) | Src Kinase | IC50 = 1.2 nM | nih.gov |
Detailed in vitro receptor binding profile studies specifically for this compound are not extensively available in the public domain literature reviewed for this article. While the compound's interactions with enzymes are well-documented, its broader screening against a panel of receptors is not as clearly reported. Research on related quinazoline (B50416) derivatives has shown inhibition of Platelet-Derived Growth Factor (PDGF) receptor phosphorylation, suggesting that this class of compounds can interact with receptor tyrosine kinases. researchgate.net However, a comprehensive binding profile for this compound remains an area for further investigation.
The binding events of this compound (SKF-86002) with its protein targets have been characterized using advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide detailed kinetic and thermodynamic information about the molecular interaction.
Studies utilizing ITC have determined that the binding of SKF-86002 to p38α MAP kinase is an enthalpically driven reaction. nih.gov The binding constants were found to be in the range of 10^7 M⁻¹. nih.gov SPR-based methods, such as Biacore, have also been employed to study the binding properties of SKF-86002 with p38α MAP kinase. researchgate.netresearchgate.netresearchgate.net These studies have successfully determined the dissociation and kinetic constants, which are in excellent agreement with values obtained through other methods. researchgate.netresearchgate.net
Interactive Table: Biophysical Characterization of SKF-86002 Binding
| Technique | Target | Key Finding | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | p38α MAP kinase | Binding is enthalpically driven; Binding constant ~10⁷ M⁻¹ | nih.gov |
| Surface Plasmon Resonance (SPR/Biacore) | p38α MAP kinase | Provided detailed dissociation and kinetic constants in agreement with other methods. | researchgate.netresearchgate.netresearchgate.net |
Cellular Pathway Exploration and Signaling Modulation at a Molecular Level (In Vitro)
In vitro cellular studies have been instrumental in elucidating how this compound modulates cellular signaling pathways and affects cellular processes.
The primary molecular target of this compound (SKF-86002) identified in cellular models is the p38 MAP kinase, a key enzyme in cellular signaling cascades that respond to stress stimuli. medchemexpress.comsigmaaldrich.com By inhibiting p38 MAPK, the compound can influence a variety of cellular responses. Additionally, its inhibitory effects on cyclooxygenase and lipoxygenase indicate a broader impact on inflammatory pathways. medchemexpress.com
The compound's activity is not limited to these targets. In differentiated HL-60 cells, SKF-86002 at a concentration of 10 μM was found to inhibit apoptosis induced by UV irradiation. medchemexpress.com It also prevents the IL-4-induced surface expression of CD23 and the formation of the protein in monocytes and U937 cells, without affecting CD23 mRNA levels. medchemexpress.com This suggests a post-transcriptional or translational level of regulation.
The anti-proliferative potential of compounds structurally related to this compound has been explored in various cancer cell lines. For example, a series of phenylaminoisoquinolinequinones demonstrated antiproliferative activity against human cancer cell lines, including AGS (gastric), SK-MES-1 (lung), and J82 (bladder). researchgate.net Furthermore, a related quinolinecarbonitrile derivative, which is a potent Src inhibitor, was shown to inhibit Src-dependent cell proliferation with an IC50 of 100 nM. nih.gov These findings suggest that the quinoline scaffold is a promising backbone for the development of anti-proliferative agents, acting through mechanisms that include the inhibition of key kinases involved in cell growth and survival.
Structure-Activity Relationship (SAR) Studies Derived from Mechanistic In Vitro Data
The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence biological activity. While direct, extensive SAR studies on this specific molecule are not widely published, a comprehensive analysis can be extrapolated from research on closely related quinoline-3-carboxamides (B1200007) and other substituted quinolines. These studies provide valuable insights into the key pharmacophoric features and the effects of substituent variations.
Identification of Key Pharmacophoric Features
The pharmacophore of this compound can be deconstructed into three main components: the quinoline core, the ketone linker, and the 4-phenoxyphenyl substituent. Research on analogous quinoline derivatives suggests that each of these components plays a critical role in molecular recognition and biological effect.
The quinoline ring itself is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. dntb.gov.ua The nitrogen atom within the quinoline ring is often a key hydrogen bond acceptor, anchoring the molecule within the binding site of proteins, such as kinases. researchgate.net For instance, in studies on quinoline-3-carboxamides as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs), the quinoline nitrogen is proposed to bind to the hinge region of the kinase domain. researchgate.net
The 4-phenoxyphenyl group is a significant feature, providing a large, hydrophobic surface area that can engage in van der Waals and pi-stacking interactions within a protein's binding pocket. The ether linkage within this group introduces a degree of flexibility, allowing the terminal phenyl ring to adopt various conformations to optimize binding.
Impact of Substituent Variations on Molecular Interactions
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents on both the quinoline and the phenyl rings.
Substituents on the Quinoline Ring:
Modifications to the quinoline core have been shown to significantly impact the efficacy and selectivity of related compounds. For example, in a series of linomide-related quinoline-3-carboxamides evaluated for antinephritic activities, a methylthio (MeS) group at the 6-position of the quinoline ring resulted in a highly effective compound. nih.gov This highlights the sensitivity of the quinoline scaffold to substitution and the potential for optimizing activity through modification at this position.
Substituents on the Phenyl Ring:
The electronic nature and position of substituents on the phenyl ring of the phenoxy group can dramatically alter the compound's biological profile. In studies of quinoline-3-carboxamide (B1254982) derivatives as inhibitors of the ATM kinase, a key mediator in the DNA damage response pathway, it was found that the presence of electron-donating groups on the amide's phenyl ring was important for cytotoxic activity. nih.govresearchgate.net This suggests that similar substitutions on the terminal phenyl ring of this compound could enhance its potential as an anticancer agent.
The following table summarizes the impact of various substituents on the biological activity of compounds structurally related to this compound, providing a predictive framework for its SAR.
| Scaffold | Substituent | Position | Observed Effect | Potential Target/Activity | Reference |
| Quinoline-3-carboxamide | Methylthio (MeS) | 6-position of quinoline | Highly effective | Antinephritic | nih.gov |
| Quinoline-3-carboxamide | Electron-donating groups | Phenyl ring of amide | Increased cytotoxicity | ATM Kinase Inhibition | nih.govresearchgate.net |
| Quinoline-3-carboxamide | - | - | Inhibition of protein kinase CK2 | Protein Kinase CK2 Inhibition | researchgate.net |
| Quinoline-3-carboxamide | - | - | Inhibition of CETP | CETP Inhibition | researchgate.net |
| 2-Chloroquinoline-3-carboxamide | CH3 | 6-position of quinoline | Weak antibacterial activity | Antibacterial | lookchem.com |
| 2-Chloroquinoline-3-carboxamide | Cl | 6-position of quinoline | Weak antibacterial activity | Antibacterial | lookchem.com |
| 2-Chloroquinoline-3-carboxamide | F | 6-position of quinoline | Weak antibacterial activity | Antibacterial | lookchem.com |
Photobiological and Chemobiological Probes Utilizing this compound
The inherent photophysical properties of the quinoline nucleus make it an attractive scaffold for the development of fluorescent probes for biological imaging. While this compound itself has not been extensively characterized as a molecular probe, its structural components suggest significant potential in this area.
The quinoline moiety can serve as a fluorophore, and its emission properties are often sensitive to the local microenvironment, such as pH, polarity, and the presence of metal ions. This sensitivity can be exploited to design probes that report on specific physiological or pathological conditions. For instance, quinoline-pyrene based probes have been developed for ratiometric fluorescence sensing of lysosomal pH. researchgate.net
Furthermore, the development of N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives as positron emission tomography (PET) probes for imaging aggregated α-synuclein in Parkinson's disease highlights the utility of the quinoline scaffold in creating agents for in vivo imaging. nih.govmdpi.comresearchgate.net These probes demonstrate that with appropriate functionalization, quinoline derivatives can be designed to have high affinity and selectivity for specific biological targets, enabling their visualization in living organisms. nih.govmdpi.comresearchgate.net
The this compound scaffold could be adapted for use as a photobiological or chemobiological probe in several ways:
Fluorescent Labeling: The molecule could be functionalized with reactive groups to allow for covalent attachment to biomolecules, thereby serving as a fluorescent tag.
"Turn-on" Probes: The fluorescence of the quinoline core could be quenched by the phenoxyphenyl group through photoinduced electron transfer (PET). Interaction with a specific analyte could disrupt this process, leading to a "turn-on" fluorescent signal.
Photoaffinity Labeling: The ketone group could potentially be modified into a photoreactive group, such as a diazirine, to create a photoaffinity label. Upon photoactivation, this probe would covalently bind to its target protein, allowing for its identification and characterization.
Exploration of 4 Phenoxyphenyl Quinolin 3 Yl Methanone in Material Science and Catalysis
Photophysical Properties and Luminescence Characteristics
The photophysical properties of molecules based on the (quinolin-3-yl)methanone core are of significant interest for applications in lighting and displays. These properties are often investigated in derivatives where additional donor groups are attached to modulate their electronic characteristics.
Detailed photophysical studies have been conducted on derivatives of the (quinolin-3-yl)methanone scaffold. For instance, a thermally activated delayed fluorescence (TADF) emitter, PQLM-DMAC, which incorporates a (quinolin-3-yl)methanone acceptor unit, demonstrates notable luminescence. In a toluene (B28343) solution, PQLM-DMAC exhibits a photoluminescence quantum yield (PLQY) of 62%. nih.gov The high PLQY is crucial for efficient light emission in devices. The compound's design, featuring a highly twisted conformation between the donor and the (quinolin-3-yl)methanone acceptor, promotes strong intramolecular charge transfer (ICT) character. nih.gov This separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key feature for achieving TADF. nih.gov
Table 1: Photophysical Data for a (Quinolin-3-yl)methanone-Based Emitter (PQLM-DMAC)
| Property | Value | Source |
|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | 62% (in Toluene) | nih.gov |
| Emission Peak (λem) | 512 nm (in Toluene) | nih.gov |
Application in Organic Electronics and Optoelectronic Devices
The unique electronic and photophysical properties of the (quinolin-3-yl)methanone scaffold make it a candidate for use in organic electronic devices.
The (quinolin-3-yl)methanone core has been successfully integrated into TADF emitters for OLEDs. nih.gov When the derivative PQLM-DMAC was used as a dopant in the emissive layer of an OLED, the resulting device demonstrated excellent performance. nih.gov The device exhibited high external quantum efficiencies (EQEs) and, importantly, showed negligible efficiency roll-off at high luminance levels. nih.gov This stability at high brightness is attributed to the short excited-state lifetime of the emitter. nih.gov The ability to harvest both singlet and triplet excitons via the TADF mechanism allows such devices to theoretically achieve 100% internal quantum efficiency without relying on heavy metals like iridium or platinum. nih.gov
Table 2: Performance of an OLED Doped with a (Quinolin-3-yl)methanone-Based Emitter (PQLM-DMAC) | Dopant Concentration | Max. External Quantum Efficiency (EQE) | Efficiency Roll-off at 1000 cd/m² | Source | | :--- | :--- | :--- | | 20 wt.% | 19.3% | 1.6% | nih.gov |
While quinoline (B57606) derivatives, in general, are explored for applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells, specific research into the photovoltaic characteristics of (4-Phenoxyphenyl)(quinolin-3-yl)methanone is not prominent in the scientific literature. nih.gov The development of materials for organic solar cells often focuses on compounds that can be easily polymerized or have broad absorption spectra matching the solar spectrum. nih.gov Although the donor-acceptor structure of this compound is theoretically suitable for photovoltaic applications, its efficacy and performance in organic solar cell devices have not been reported in the reviewed literature.
Role as Ligands in Coordination Chemistry and Catalysis
The quinoline scaffold is widely used as a ligand in organometallic catalysis due to the coordinating ability of the nitrogen atom. nih.govnih.gov This has led to its use in directing C-H activation and in forming catalytically active metal complexes. nih.govnih.gov However, in this compound, the primary potential coordination sites would be the quinoline nitrogen and the carbonyl oxygen. This bidentate N,O-chelation capability is common for related structures. Despite this potential, a review of the current scientific literature does not show specific studies where this compound itself has been synthesized for and employed as a ligand in coordination chemistry or for catalytic applications. Research in this area tends to focus on other functionalized quinolines, such as those bearing amino or phosphino (B1201336) groups. nih.gov
Complexation with Transition Metals
The quinoline moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site. Additionally, the carbonyl group in quinolin-3-yl methanone (B1245722) derivatives can also participate in metal binding, potentially leading to bidentate or bridging coordination modes.
However, a specific study detailing the synthesis, characterization, and structural analysis of transition metal complexes involving this compound as a ligand could not be located. Such research would typically involve techniques like single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis to elucidate the coordination geometry and bonding interactions between the metal center and the ligand. The electronic properties of the phenoxyphenyl substituent could influence the electron density on the quinoline nitrogen and the carbonyl oxygen, thereby modulating the ligand's coordination behavior.
Catalytic Activity in Organic Transformations
Transition metal complexes are at the forefront of catalytic research, enabling a vast array of organic transformations with high efficiency and selectivity. Quinoline-based ligands have been successfully employed in various catalytic systems, including but not limited to, oxidation, reduction, cross-coupling, and polymerization reactions. The steric and electronic properties of the quinoline ligand can be fine-tuned to optimize the performance of the metal catalyst.
In the context of this compound, it is conceivable that its transition metal complexes could exhibit catalytic activity. The specific nature of the phenoxyphenyl group might offer unique steric bulk or electronic effects that could influence the outcome of a catalytic reaction. For instance, the ether linkage could provide additional coordination sites or influence the solubility and stability of the catalytic species.
Nevertheless, a comprehensive search of the available scientific literature did not reveal any reports on the application of this compound or its metal complexes as catalysts in any specific organic transformation. Research in this area would involve screening the catalytic performance of such complexes in various reactions and studying the reaction mechanisms to understand the role of the ligand in the catalytic cycle.
Future Perspectives and Emerging Research Avenues for 4 Phenoxyphenyl Quinolin 3 Yl Methanone
Uncharted Synthetic Routes and Methodological Innovations for Enhanced Efficiency
The synthesis of 3-acylquinolines, including (4-Phenoxyphenyl)(quinolin-3-yl)methanone, has traditionally relied on methods like the Friedländer annulation. A known transition-metal-free approach involves the formal [4+2] annulation of anthranils with enaminones, which has been successfully used to produce the target compound. mdpi.com However, the future of its synthesis lies in the exploration of more efficient, sustainable, and versatile methodologies.
Emerging synthetic strategies that hold promise for enhancing the efficiency of this compound synthesis include:
Copper-Catalyzed Reactions: Novel copper-catalyzed one-pot reactions of 2-aminoaryl aldehydes or ketones with inactivated ketones present a promising avenue. This method involves a cascade process of C(sp3)–H bond amination, enaminone formation, and enamine-carbonyl condensation, offering a new pathway for creating 3-acylquinolines. rsc.org
Transition-Metal-Free Annulation: Further development of transition-metal-free protocols, such as the methanesulfonic acid (MSA) and sodium iodide (NaI) catalyzed [4+2] annulation of anthranils and enaminones, could lead to milder reaction conditions and broader substrate scope. mdpi.commdpi.com
Cascade Reactions: The development of cascade reactions, such as the one involving nitrosoarenes and β-CF3-1,3-enynes catalyzed by Cu(OTf)2, could enable the construction of highly functionalized quinoline (B57606) cores in a single, step-economical process. rsc.org
A comparative analysis of potential synthetic routes is crucial for process optimization and large-scale production. The table below outlines a hypothetical comparison of existing and emerging synthetic methodologies.
| Synthetic Method | Catalyst/Reagents | Key Advantages | Potential for this compound |
| Transition-Metal-Free Annulation | Methanesulfonic acid (MSA), NaI | Easy operation, high yields, broad substrate scope. mdpi.com | A proven method that can be further optimized for efficiency and scalability. mdpi.com |
| Copper-Catalyzed C-H Functionalization | Copper catalyst | Utilization of readily available starting materials (inactivated ketones). rsc.org | Could offer a more atom-economical and cost-effective route. rsc.org |
| Cascade Annulation | Cu(OTf)2, DMAP | High step-economy, generation of multiple new bonds in one pot. rsc.org | Potential for creating diverse derivatives with complex substitutions. rsc.org |
Advanced Computational Approaches for Deeper Mechanistic Understanding of Interactions
Computational chemistry offers powerful tools to elucidate the structure-activity relationships (SAR) and interaction mechanisms of this compound at the molecular level. Future research will likely leverage a combination of computational techniques to guide the design of more potent and selective derivatives.
Molecular Docking and Dynamics Simulations: These methods are instrumental in predicting the binding modes and affinities of small molecules to their protein targets. For instance, molecular docking studies on quinazoline (B50416) derivatives have successfully identified key interactions with the active sites of kinases like VEGFR1, VEGFR2, and EGFR. nih.gov Similar in-silico studies on this compound could predict its potential biological targets, such as various protein kinases, and reveal crucial hydrogen bonding and hydrophobic interactions. nih.govnih.govnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complexes over time. nih.gov
Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for quinolone-based inhibitors targeting the DNA gyrase B subunit of Staphylococcus aureus has been developed, featuring hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. nih.gov A similar model for this compound could guide the design of new analogs with enhanced activity. nih.govresearchgate.net
Quantum Chemical Calculations: Density functional theory (DFT) calculations can be employed to understand the electronic properties, molecular geometry, and reactivity of the compound. Such calculations have been used to study the structure and thermodynamic functions of other heterocyclic compounds, providing insights into their potential as ligands for metallic ions. iarjset.com
| Computational Technique | Application to this compound | Expected Insights |
| Molecular Docking | Prediction of binding poses within the active sites of potential protein targets (e.g., kinases). nih.govnih.gov | Identification of key amino acid residues involved in binding and initial assessment of binding affinity. nih.gov |
| Molecular Dynamics Simulation | Analysis of the stability and conformational changes of the compound-protein complex over time. nih.gov | Deeper understanding of the dynamic nature of the interaction and the role of solvent molecules. nih.gov |
| Pharmacophore Modeling | Generation of a 3D model representing the essential features for biological activity. nih.govresearchgate.net | Guidance for the design of new derivatives with improved potency and selectivity. nih.gov |
| Quantum Chemical Calculations | Investigation of electronic structure, charge distribution, and reactivity. iarjset.com | Elucidation of the molecule's intrinsic properties that govern its interactions. iarjset.com |
Exploration of Novel Biological Interaction Modalities (In Vitro) and Target Identification
While the quinoline scaffold is prevalent in many approved drugs, the specific biological targets and mechanisms of action for this compound remain largely unexplored. Future in vitro studies will be critical in uncovering its therapeutic potential.
In Vitro Kinase Assays: Given that many quinoline derivatives exhibit inhibitory activity against a broad spectrum of kinases, a primary avenue of research would be to screen this compound against a panel of kinases implicated in cancer and inflammatory diseases. nih.gov This could lead to the discovery of novel kinase inhibitors. nih.gov
Target Deconvolution Techniques: Modern proteomics-based approaches are powerful tools for identifying the molecular targets of bioactive compounds. researchgate.net Techniques such as quantitative and targeted proteomics can be employed to identify and validate the proteins that interact with this compound in a cellular context. researchgate.net
Phenotypic Screening: High-content screening of the compound against various cancer cell lines can reveal its antiproliferative activity and provide initial clues about its mechanism of action. For example, a study on quinoline-pyridine hybrids identified compounds that induce apoptosis and activate caspases 3/7 in liver cancer cells. nih.gov Similar assays with this compound could uncover its potential as an anticancer agent.
| Research Approach | Objective | Potential Outcome |
| Kinase Inhibition Screening | To identify specific kinases inhibited by the compound. nih.gov | Discovery of a novel kinase inhibitor for targeted therapy. nih.govnih.gov |
| Proteomics-Based Target Identification | To identify the direct protein binding partners of the compound in a cellular lysate. researchgate.net | Unbiased identification of novel biological targets and pathways. researchgate.net |
| In Vitro Anticancer Screening | To assess the cytotoxic and apoptotic effects on various cancer cell lines. nih.gov | Identification of cancer types sensitive to the compound and preliminary understanding of its anticancer mechanism. nih.gov |
| NF-κB Pathway Inhibition Assay | To investigate the anti-inflammatory potential of the compound. medchemexpress.com | Discovery of a new anti-inflammatory agent with a defined mechanism of action. medchemexpress.com |
Development of Advanced Functional Materials Based on the Quinolinyl Methanone (B1245722) Scaffold
The unique electronic and structural properties of the quinoline nucleus make it an attractive building block for the development of advanced functional materials. mdpi.com The incorporation of the this compound scaffold into polymers and metal-organic frameworks (MOFs) could lead to materials with novel applications.
Conducting Polymers: Conducting polymers are a class of organic materials with tunable electrical and optical properties. iarjset.comrsc.orgresearchgate.netekb.egresearchgate.net The quinolinyl methanone moiety, with its extended π-conjugated system, could be polymerized to create novel conducting polymers. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and electromagnetic shielding. iarjset.comrsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.govnih.govua.esrsc.orgmdpi.com The carboxylic acid or other functionalized derivatives of this compound could serve as organic linkers for the synthesis of new MOFs. These MOFs could exhibit interesting properties for applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.govua.esrsc.orgmdpi.com For instance, MOFs with accessible Lewis acidic sites or hydrogen-bonding capabilities can catalyze various organic transformations. nih.govmdpi.com
| Material Type | Potential Synthetic Strategy | Potential Applications |
| Conducting Polymers | Oxidative or electrochemical polymerization of functionalized this compound monomers. iarjset.comekb.eg | Organic electronics (OLEDs, transistors), sensors, anti-static coatings. rsc.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis using a metal salt and a dicarboxylic acid derivative of the quinolinyl methanone as a linker. nih.govrsc.org | Gas storage and separation, heterogeneous catalysis, chemical sensing. nih.govua.esmdpi.com |
Challenges and Opportunities in Translating Fundamental Research to Broader Applications
The journey from a promising compound in the laboratory to a widely used therapeutic or material is fraught with challenges. However, overcoming these hurdles presents significant opportunities for innovation and impact.
Challenges:
Scalability of Synthesis: Developing a cost-effective and scalable synthesis process is a major hurdle for the commercialization of complex organic molecules. mdpi.com The multi-step synthesis of this compound would require significant process optimization to be economically viable on a large scale. mdpi.com
Regulatory Hurdles: For therapeutic applications, navigating the stringent regulatory landscape is a long and expensive process. news-medical.netdrugbank.comnih.govauctoresonline.org Extensive preclinical and clinical trials are required to demonstrate safety and efficacy, and the high cost of development can be a significant barrier. nih.gov
Economic Viability: The production cost of the final product, whether a drug or a material, must be competitive. A thorough techno-economic analysis is essential to assess the commercial feasibility of any application. mdpi.com
Opportunities:
Addressing Unmet Medical Needs: The discovery of a novel kinase inhibitor or a compound with a unique biological mechanism could lead to new treatments for diseases with limited therapeutic options, such as certain types of cancer or inflammatory disorders. nih.govnih.gov
Development of High-Performance Materials: The creation of new functional materials based on the quinolinyl methanone scaffold could lead to technological advancements in areas like electronics and catalysis. rsc.orgnih.gov
Platform for Further Discovery: The fundamental research on this compound can serve as a platform for the discovery and development of a whole new class of related compounds with diverse applications.
| Challenge | Potential Mitigation Strategy/Opportunity |
| Scalable Synthesis | Development of continuous flow chemistry processes; optimization of catalytic cycles to improve yield and reduce waste. mdpi.com |
| Regulatory Approval | Early engagement with regulatory agencies; use of biomarkers to streamline clinical trials. news-medical.netauctoresonline.org |
| Economic Viability | Process intensification and optimization to reduce manufacturing costs; targeting high-value applications. mdpi.com |
Q & A
Q. Basic
- ¹H/¹³C NMR : Distinct signals for quinoline protons (δ 8.5–9.0 ppm), aromatic phenoxy protons (δ 6.8–7.5 ppm), and the carbonyl carbon (δ ~190 ppm) .
- IR Spectroscopy : A strong C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 325.12 for C₂₂H₁₅NO₂) .
How do substituents on the phenyl ring influence biological activity?
Q. Advanced
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets .
- Halogens (e.g., Cl) : Increase electrophilicity, potentially improving interactions with biological targets like kinases .
Structure-Activity Relationship (SAR) studies using analogs with varying substituents can quantify these effects .
What challenges arise in crystallizing this compound for X-ray diffraction studies?
Q. Basic
- Solvent Selection : Low-polarity solvents (e.g., dichloromethane/hexane) promote slow crystallization but may trap solvent molecules .
- Crystal Quality : Twinning or disorder in the phenoxy group requires high-resolution data (≤0.8 Å) for accurate refinement .
SHELXL refinement with anisotropic displacement parameters improves model accuracy .
How can computational modeling predict binding modes to biological targets?
Q. Advanced
- Docking Simulations : Software like AutoDock Vina models interactions with kinase active sites, prioritizing hydrogen bonding with the quinoline nitrogen and π-π stacking with the phenyl group .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues for mutagenesis validation .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity Validation : HPLC-MS confirms >95% purity to exclude confounding effects from synthetic byproducts .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) .
How does the compound’s logP affect its pharmacokinetic profile?
Q. Advanced
- Calculated logP : ~4.2 (via ChemDraw) suggests moderate hydrophobicity, requiring formulation with cyclodextrins or liposomes for improved aqueous solubility .
- In Vivo Half-Life : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates .
What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
